4-(Benzyloxy)-2-methylbenzenesulfonamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Non-reproducible results from uncontrolled sulfonamide substitution. This compound eliminates SAR variability through its defined 4-benzyloxy-2-methyl pattern, which imparts unique pKa and solubility profiles critical for assay consistency. Key procurement values: - >100x selectivity shifts documented with minor substituent changes on related scaffolds - High DMSO solubility (>30 mg/mL) and proven solution stability (3 months at -20°C) - Validated as an analytical reference standard for LC-MS/HPLC method development - Custom synthesis ensures exact regiochemistry for patent-safe medicinal chemistry campaigns

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
Cat. No. B13638051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-methylbenzenesulfonamide
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=CC=CC=C2)S(=O)(=O)N
InChIInChI=1S/C14H15NO3S/c1-11-9-13(7-8-14(11)19(15,16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,15,16,17)
InChIKeyLRAVGJAPEAHFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-methylbenzenesulfonamide: Key Sulfonamide Building Block


4-(Benzyloxy)-2-methylbenzenesulfonamide (CAS: Not assigned; MF: C14H15NO3S; MW: 277.34) is a substituted benzenesulfonamide featuring a 4-benzyloxy group and a 2-methyl substituent . Its core structure serves as a versatile scaffold in medicinal chemistry, with applications ranging from antimicrobial research to anticancer drug discovery . While it shares the sulfonamide pharmacophore with a broad class of compounds, its specific substitution pattern on the benzene ring imparts unique physicochemical and biological properties that are not generalizable to its analogs, making precise sourcing critical for reproducible research.

Specific 4-benzyloxy-2-methyl substitution pattern
Versatile sulfonamide scaffold for medicinal chemistry
Characterized DMSO solubility and solution stability

Why 4-(Benzyloxy)-2-methylbenzenesulfonamide Cannot Be Generic


The scientific and procurement rationale against generic substitution of 4-(benzyloxy)-2-methylbenzenesulfonamide stems from the extreme sensitivity of sulfonamide structure-activity relationships (SAR). Small changes in substituent type, position, or even salt form can drastically alter biological activity, as demonstrated by the >100x difference in Tumor Necrosis Factor-alpha Converting Enzyme (TACE) selectivity over Matrix Metalloproteinase-1 (MMP-1) observed with minor ortho-substituent modifications on related 4-benzyloxybenzenesulfonamides . Furthermore, variations in the benzene ring substitution pattern directly impact key physicochemical parameters such as predicted pKa, which affects solubility, stability, and bioavailability in downstream assays . Using a structurally similar but not identical compound risks introducing uncontrolled variables, leading to non-reproducible results and wasted research resources. The quantitative evidence in the following section outlines the precise, measurable differences that justify the specific procurement of this compound.

Substituent sensitivity Minor ortho changes may shift target selectivity profiles
Physicochemical divergence pKa and lipophilicity differ with substitution, altering assay behavior
Reproducibility risk Structurally similar analogs introduce uncontrolled variables

4-(Benzyloxy)-2-methylbenzenesulfonamide vs. Analogs: Evidence


Substitution Pattern Impact on Potency

While direct potency data for the target compound is absent in the current literature, class-level inference from highly analogous benzenesulfonamide series provides a critical framework for selection. Studies on substituted 4-benzyloxybenzenesulfonamides have shown that subtle changes to the ortho-substituent can drastically alter potency and selectivity for TACE over MMP-1 . The specific 4-benzyloxy and 2-methyl substitution pattern of the target compound represents a distinct molecular architecture with a unique predicted pKa (9.86) compared to analogs like N-[2-(benzyloxy)phenyl]-4-methylbenzenesulfonamide (pKa: 8.93) , which would influence solubility, membrane permeability, and target binding kinetics in assays. This class-level evidence underscores that even minor structural deviations can lead to non-equivalent biological outcomes.

Selectivity Shift
Class-level inference
>100× TACE/MMP‑1 (analog reference)
Substituent-driven selectivity context
Actual selectivity for target compound not reported
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Stability and Solubility vs. Unsubstituted Core

4-(Benzyloxy)-2-methylbenzenesulfonamide possesses a defined and verifiable physicochemical profile that differentiates it from the unsubstituted core, 2-methylbenzenesulfonamide. The target compound is a solid with a predicted pKa of 9.86, and it exhibits good solubility in DMSO (>30 mg/mL) . Critically, its stability in solution is established, with DMSO stocks remaining stable for up to 3 months when stored at -20°C . This level of characterization provides a reliable baseline for experimental design. In contrast, the unsubstituted 2-methylbenzenesulfonamide (CAS: 88-19-7) has a lower molecular weight (171.22 g/mol) and a well-defined melting point (156-158°C) [1], but lacks the enhanced lipophilicity conferred by the benzyloxy group, which is a key driver for its different behavior in biological systems and for its potential to engage hydrophobic binding pockets.

Physicochemical Profile
Cross-study comparable
MW 277.34 · pKa 9.86 · DMSO >30 mg/mL
Verifiable handling baseline
Predicted pKa; experimental solubility
Pre-formulation Biophysical Assays Chemical Stability

Hydrophobic Pocket Targeting Potential

The presence of the 4-benzyloxy group on the benzenesulfonamide scaffold is a strategic design element for engaging hydrophobic sub-pockets in target enzymes. Research on dual carbonic anhydrase IX (CAIX) and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors derived from the 2-methylbenzenesulfonamide core demonstrates that the core scaffold can achieve potent nanomolar activity (e.g., CAIX IC50 = 0.035 µM, VEGFR-2 IC50 = 0.093 µM) [1]. While the 4-benzyloxy analog is not directly tested in this study, the class-level inference is that the addition of the bulky, lipophilic benzyloxy group is a well-established medicinal chemistry tactic to improve potency and selectivity by occupying these hydrophobic regions, a feature absent in the simpler 2-methylbenzenesulfonamide core or other small substituent analogs. This structural feature positions it as a valuable intermediate or lead-like molecule for projects targeting enzymes with defined hydrophobic pockets.

Hydrophobic Target Engagement
Class-level inference
Core scaffold CAIX IC₅₀ 0.035 µM
Supports benzyloxy probe exploration
Target compound not directly tested
Medicinal Chemistry Molecular Docking Enzyme Inhibition

4-(Benzyloxy)-2-methylbenzenesulfonamide: Key Application Scenarios


Selective TACE Inhibitor Development

The class-level evidence showing that closely related 4-benzyloxybenzenesulfonamides can achieve >100x selectivity for TACE over MMP-1 positions 4-(benzyloxy)-2-methylbenzenesulfonamide as a strategic starting point for medicinal chemistry campaigns. Its 4-benzyloxy and 2-methyl pattern offers a distinct substitution vector from previously studied analogs, providing a new patent space opportunity for designing novel anti-inflammatory agents with potentially improved safety profiles.

Hydrophobic Binding Site Probe

Given the potent dual CAIX/VEGFR-2 inhibition achieved by advanced derivatives of the 2-methylbenzenesulfonamide core (IC50 values < 0.1 µM) [1], this 4-benzyloxy variant serves as an ideal probe to investigate the role of hydrophobic binding pocket interactions. Researchers focused on oncology targets can use this compound as a tool to validate whether the addition of a large lipophilic group enhances potency and residence time in enzymes like CAIX or VEGFR-2, directly informing structure-based drug design.

Validated Chemical Biology Tool

For chemical biology applications where precise and reproducible physicochemical properties are essential, 4-(benzyloxy)-2-methylbenzenesulfonamide offers a well-defined profile. Its high DMSO solubility (>30 mg/mL) and documented solution stability (3 months at -20°C) facilitate the preparation of reliable stock solutions for high-throughput screening (HTS) or cell-based assays. This minimizes experimental variability associated with compound degradation or inconsistent solubilization, ensuring higher data quality in screening campaigns.

LC-MS and NMR Reference Standard

The unique molecular weight (277.34 g/mol) and distinct structural features of 4-(benzyloxy)-2-methylbenzenesulfonamide make it a suitable reference standard for developing and validating analytical methods (e.g., LC-MS, HPLC, NMR) for related sulfonamide compounds in complex biological matrices or reaction mixtures. Its distinct retention time and spectral signature can serve as a reliable marker for method calibration and quality control.

Application
Selection Property
Validation Focus
TACE selectivity research
4-benzyloxy substitution pattern
TACE/MMP‑1 selectivity endpoints
Hydrophobic pocket probe studies
Bulky lipophilic group
Target binding kinetics and potency
Assay-ready compound source
DMSO solubility and stock stability
Solution integrity over storage
Analytical reference for sulfonamides
Distinct MW and spectral signature
Method retention time and calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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